2-piperidin-3-yloxy-8-propan-2-yl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazin-4-amine;hydrochloride
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Overview
Description
LDC4297 (hydrochloride) is a selective inhibitor of cyclin-dependent kinase 7 (CDK7). This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of various cancers and viral infections. Cyclin-dependent kinase 7 plays a crucial role in cell cycle regulation and transcription, making it a promising target for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LDC4297 (hydrochloride) involves the preparation of pyrazolotriazine derivativesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of LDC4297 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the compound meets pharmaceutical standards. This involves scaling up the reaction conditions, using industrial-grade equipment, and implementing stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
LDC4297 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its inhibitory activity.
Substitution: Substitution reactions involve replacing specific functional groups with others to enhance its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to ensure the desired outcome, such as maintaining specific temperatures, pH levels, and solvent environments .
Major Products Formed
The major products formed from these reactions are typically derivatives of LDC4297 (hydrochloride) with modified functional groups. These derivatives are often evaluated for their biological activity and potential therapeutic applications .
Scientific Research Applications
LDC4297 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of cyclin-dependent kinase 7 and its effects on cell cycle regulation and transcription.
Biology: Investigated for its role in modulating cellular processes and its potential as a therapeutic agent in various biological systems.
Medicine: Explored for its potential in treating cancers, particularly those with elevated levels of cyclin-dependent kinase 7. .
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery.
Mechanism of Action
LDC4297 (hydrochloride) exerts its effects by selectively inhibiting cyclin-dependent kinase 7. Cyclin-dependent kinase 7 is a key regulator of cell cycle progression and transcription. By binding to the ATP-binding site of cyclin-dependent kinase 7, LDC4297 (hydrochloride) prevents the phosphorylation of target proteins, leading to cell cycle arrest and inhibition of transcription. This mechanism is particularly effective in cancer cells, where cyclin-dependent kinase 7 activity is often dysregulated .
Comparison with Similar Compounds
LDC4297 (hydrochloride) is part of a class of cyclin-dependent kinase 7 inhibitors, including:
ICEC0942 (samuraciclib): Another selective cyclin-dependent kinase 7 inhibitor with similar therapeutic potential.
SY-1365: A cyclin-dependent kinase 7 inhibitor that has progressed to clinical trials for cancer treatment.
SY-5609: Another cyclin-dependent kinase 7 inhibitor in clinical development.
Compared to these compounds, LDC4297 (hydrochloride) is unique due to its specific chemical structure and its broad-spectrum antiviral activity, which is not commonly observed in other cyclin-dependent kinase 7 inhibitors .
Biological Activity
2-Piperidin-3-yloxy-8-propan-2-yl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazin-4-amine; hydrochloride, commonly referred to as LDC4297, is a selective inhibitor of cyclin-dependent kinase 7 (CDK7). This compound has garnered attention due to its potential therapeutic applications in cancer treatment by modulating cell cycle progression and transcription regulation.
LDC4297 operates by non-covalently blocking ATP binding to CDK7. This inhibition disrupts the kinase's activity, which is crucial for the regulation of various cellular processes including:
- Cell Cycle Progression : CDK7 is integral to the transition between different phases of the cell cycle.
- Transcription Regulation : It also plays a significant role in transcriptional control by phosphorylating RNA polymerase II.
Pharmacokinetics
The pharmacokinetic profile of LDC4297 indicates it is a small molecule inhibitor with favorable absorption and distribution characteristics. Its molecular weight is approximately 469.0 g/mol, which supports its bioavailability and interaction with target enzymes.
Anticancer Properties
Research has demonstrated that LDC4297 exhibits potent anticancer activity. In vitro studies have shown that it can effectively inhibit the proliferation of various cancer cell lines. For instance:
- IC50 Values : The compound has displayed IC50 values in the low micromolar range against several cancer cell lines, indicating strong anti-proliferative effects.
Antimicrobial Activity
In addition to its anticancer properties, there are indications that derivatives of pyrazole compounds exhibit antimicrobial activity. For example:
- Inhibition Studies : Pyrazole derivatives have shown effectiveness against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with minimum inhibitory concentration (MIC) values ranging from 20 to 25 µg/mL . While specific data on LDC4297’s antimicrobial activity is limited, its structural relatives suggest potential in this area.
Study 1: Inhibition of CDK7 in Cancer Models
A study evaluated the efficacy of LDC4297 in various tumor models. It was found that treatment led to significant reductions in tumor growth rates compared to control groups. The mechanism was linked to the downregulation of genes involved in cell cycle progression.
Study 2: Multicomponent Synthesis and Bioactivity Screening
Another comprehensive study focused on synthesizing pyrazole derivatives through multicomponent reactions. These derivatives were screened for biological activity against multiple bacterial strains, yielding promising results that suggest a broader application for compounds related to LDC4297 .
Data Summary
Property | Value |
---|---|
IUPAC Name | 2-piperidin-3-yloxy... |
Molecular Weight | 469.0 g/mol |
Target | Cyclin-dependent kinase 7 |
Anticancer IC50 | Low micromolar range |
Antimicrobial MIC | 20–25 µg/mL (for derivatives) |
Properties
Molecular Formula |
C23H29ClN8O |
---|---|
Molecular Weight |
469.0 g/mol |
IUPAC Name |
2-piperidin-3-yloxy-8-propan-2-yl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazin-4-amine;hydrochloride |
InChI |
InChI=1S/C23H28N8O.ClH/c1-16(2)19-15-27-31-21(19)28-23(32-18-8-5-10-24-14-18)29-22(31)25-13-17-7-3-4-9-20(17)30-12-6-11-26-30;/h3-4,6-7,9,11-12,15-16,18,24H,5,8,10,13-14H2,1-2H3,(H,25,28,29);1H |
InChI Key |
CEUJJAKJRBKKSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2N=C(N=C(N2N=C1)NCC3=CC=CC=C3N4C=CC=N4)OC5CCCNC5.Cl |
Origin of Product |
United States |
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